molecular formula C11H16N2O B8584504 (S)-2-(4-Methoxy-phenyl)-piperazine

(S)-2-(4-Methoxy-phenyl)-piperazine

Cat. No.: B8584504
M. Wt: 192.26 g/mol
InChI Key: INKLSJITWMAFRT-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(4-Methoxy-phenyl)-piperazine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2S)-2-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3/t11-/m1/s1

InChI Key

INKLSJITWMAFRT-LLVKDONJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CNCCN2

Canonical SMILES

COC1=CC=C(C=C1)C2CNCCN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanol (5 ml) solution of ethylenediamine (3.74 g, 62.29 mmol) was added to the ice-cooled solution of 4-methoxyphenylglyoxal (8.30 g, 45.5 mmol) in methanol (100 ml) and tetrahydrofuran (50 ml) and stirred for 10 min. After cooling to 0° C., sodium tetrahydroborate (6.14 g, 162.2 mmol) and additional methanol (50 ml) was added and stirred overnight. After removal of the solvent, aqueous sodium hydroxide was added and was extracted with dichloromethane three times and washed with brine and dried over sodium sulfate. After removal of the solvent, purification of the residue by silica gel column chromatography (eluent; dichloromethane/ethanol/diethylamine=20/2/1) gave 2-(4-methoxypheny)-piperazine (3.96 g, 45%).
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3.74 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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